![molecular formula C12H15BrClNO2 B1526127 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1354963-41-9](/img/structure/B1526127.png)
3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2408962-93-4 . It has a molecular weight of 306.59 and its IUPAC name is "3-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H" . This code provides a textual representation of the compound’s molecular structure.Scientific Research Applications
Based on the information available, here is an analysis of the scientific research applications of 3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride:
Synthesis of Phthalocyanines
This compound is utilized in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These are significant in the field of material science for their potential applications in photovoltaics and as semiconducting materials .
Anticancer Research
Pyrrolidine derivatives, including this compound, have been synthesized for evaluation of their anticancer potential against various cancer cell lines such as lung cancer (A549), human ovarian carcinoma (CH1), and colon cancer (SW480). The cell death mechanism is studied using methods like flow cytometry .
Chemical Synthesis
The compound is mentioned in contexts related to chemical synthesis, indicating its use as a building block or intermediate in the synthesis of more complex molecules .
Drug Discovery
In drug discovery, particularly in the design of novel therapeutic agents, the pyrrolidine core skeleton plays a crucial role. Structure-activity relationship (SAR) studies have shown that pyrrolidine acid derivatives can influence functional activities of certain receptors .
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-2-9(6-10)7-12(11(15)16)4-5-14-8-12;/h1-3,6,14H,4-5,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCCNVYQAAKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.